Wortmannin-Rapamycin Conjugate
Overview
Description
Wortmannin-Rapamycin Conjugate 1: compound 7c ) is a furan ring-opened derivative of the this compound. It exhibits potent antitumor activities and possesses good water solubility .
Mechanism of Action
Target of Action
The primary targets of the Wortmannin-Rapamycin Conjugate are Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These enzymes play a synergistic role in promoting cancer . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 (TORC1) .
Mode of Action
This compound consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . The conjugate acts as a nonspecific, covalent inhibitor of PI3K enzymes . It binds to the ATP site of important regulatory kinases such as PI-3 kinase . The hydrolysis of the prodrug linker in vivo releases the inhibitors .
Biochemical Pathways
The this compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell survival, proliferation, and differentiation . The inhibition of PI3K and mTOR by the conjugate disrupts this pathway, leading to potential anti-cancer effects .
Pharmacokinetics
It’s known that the conjugate has a fine water solubility . The conjugate’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The this compound has shown potent anti-tumor activities . It inhibits the growth of HT-29 colon tumors and A498 renal tumors in mice better than rapamycin alone . Also, the conjugate, when given in combination with the VEGF-blocker bevacizumab, produces substantial regression of larger A498 tumors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conjugate’s instability in both acidic and basic conditions makes it intolerable to many chemical reactions
Biochemical Analysis
Biochemical Properties
Wortmannin-Rapamycin Conjugate can inhibit the AKT phosphorylation in the tumor . It interacts with enzymes and proteins involved in the PI3K/Akt/mTOR signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting AKT phosphorylation, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the AKT phosphorylation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it showed significant antitumor activity in U87MG mouse xenograft model at a dosage of 3-5 mg/kg .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
The synthesis of Wortmannin-Rapamycin Conjugate 1 involves joining separate inhibitors for PI3K (wortmannin) and mTORC1 (rapamycin) using a prodrug linker. Unfortunately, specific synthetic routes and reaction conditions are not widely disclosed in the literature. this compound can be obtained through custom synthesis services .
Chemical Reactions Analysis
Wortmannin-Rapamycin Conjugate 1 likely undergoes various chemical reactions due to its complex structure. While detailed information on specific reactions is scarce, it’s essential to consider the following:
Oxidation and Reduction: Given the presence of multiple functional groups, oxidation and reduction reactions may occur.
Substitution Reactions: this compound 1 contains several nucleophilic sites, making it susceptible to substitution reactions.
Common Reagents and Conditions: Unfortunately, specific reagents and conditions remain undisclosed.
Major Products:
Scientific Research Applications
This compound finds applications in various scientific fields:
Cancer Research: Wortmannin-Rapamycin Conjugate 1 inhibits AKT phosphorylation in tumors, making it valuable for cancer studies.
Biological Studies: Researchers explore its effects on cellular signaling pathways and protein kinases.
Medicine: Investigating its potential as an anticancer drug or as part of combination therapies.
Comparison with Similar Compounds
While specific comparisons are limited, Wortmannin-Rapamycin Conjugate 1 stands out due to its unique combination of wortmannin and rapamycin. Similar compounds include individual inhibitors (wortmannin and rapamycin) and other dual inhibitors.
- Ayral-Kaloustian S, et al. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010 Jan 14;53(1):452-9. Read more
Properties
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCLKAVNVFURS-GNVICUCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H131N3O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?
A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of the this compound and how modifications impact its activity?
A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.
- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []
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